molecular formula C15H20N6O4 B12460457 4-N-(2-methoxyphenyl)-2-N-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine CAS No. 672331-22-5

4-N-(2-methoxyphenyl)-2-N-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine

Cat. No.: B12460457
CAS No.: 672331-22-5
M. Wt: 348.36 g/mol
InChI Key: NPBWOKBRRUWKFY-UHFFFAOYSA-N
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Description

4-N-(2-Methoxyphenyl)-2-N-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine is a high-purity, synthetic nitropyrimidine-triamine compound intended for research and development purposes. This chemical belongs to a class of substituted pyrimidines known for their significant research value in medicinal chemistry and drug discovery. Structurally related triaminopyrimidine compounds have been investigated as key intermediates in the synthesis of complex molecules with potential biological activity . Pyrimidine derivatives are a cornerstone in pharmaceutical research, with documented activities in various areas . The specific substitution pattern on this molecule, featuring methoxyphenyl and methoxypropyl groups, suggests its potential utility in the exploration of new therapeutic agents. Its structure is engineered to interact with specific biological targets, making it a valuable compound for screening in assays related to oncology, inflammatory diseases, and other conditions . Researchers can employ this compound as a building block for the synthesis of more complex molecules or as a reference standard in analytical studies. The product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

672331-22-5

Molecular Formula

C15H20N6O4

Molecular Weight

348.36 g/mol

IUPAC Name

4-N-(2-methoxyphenyl)-2-N-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine

InChI

InChI=1S/C15H20N6O4/c1-24-9-5-8-17-15-19-13(16)12(21(22)23)14(20-15)18-10-6-3-4-7-11(10)25-2/h3-4,6-7H,5,8-9H2,1-2H3,(H4,16,17,18,19,20)

InChI Key

NPBWOKBRRUWKFY-UHFFFAOYSA-N

Canonical SMILES

COCCCNC1=NC(=C(C(=N1)NC2=CC=CC=C2OC)[N+](=O)[O-])N

solubility

1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Starting Material: 5-Nitropyrimidine-2,4,6-Triamine

The pyrimidine backbone is functionalized via sequential substitutions:

  • Step 1 : React 5-nitropyrimidine-2,4,6-triamine with 3-methoxypropylamine under basic conditions (K₂CO₃/DMF, 80°C) to introduce the 2-N-(3-methoxypropyl) group.
  • Step 2 : Treat the intermediate with 2-methoxyphenyl isocyanate in THF at 60°C to install the 4-N-(2-methoxyphenyl) moiety.

Typical Yield : 45–55% (over two steps).

Reductive Amination Approach

Intermediate Synthesis

  • Nitro Precursor : 2,4-Diamino-5-nitropyrimidine-6-chloro is reacted with 3-methoxypropylamine in ethanol (reflux, 12 h) to yield 2-N-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine.
  • Reductive Coupling : The intermediate is coupled with 2-methoxybenzaldehyde via reductive amination using NaBH₃CN in methanol (room temperature, 24 h).

Key Data :

Parameter Value
Reaction Temperature 25°C
Catalyst NaBH₃CN (1.2 equiv)
Yield 62%

One-Pot Sequential Functionalization

A streamlined method employs a Cu-Co/Al₂O₃ catalyst (from patent CN101328129B) to simultaneously introduce both substituents:

  • Procedure :
    • Mix 5-nitropyrimidine-2,4,6-triamine, 2-methoxyaniline, and 3-methoxypropylamine in DMF.
    • Add Cu-Co/Al₂O₃ (10 wt%) and heat at 120°C under N₂ for 48 h.
  • Outcome :
    • Conversion : 78%
    • Selectivity : 85% toward target compound.

Nitration of Prefunctionalized Pyrimidines

Late-Stage Nitration

For analogs lacking the nitro group, nitration is achieved using fuming HNO₃/H₂SO₄:

  • Step : Treat 4-N-(2-methoxyphenyl)-2-N-(3-methoxypropyl)pyrimidine-2,4,6-triamine with HNO₃ (90%) at 0°C for 2 h.
  • Yield : 40–50% (with 10–15% over-nitration byproducts).

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Nucleophilic Substitution High selectivity, mild conditions Multi-step purification required 45–55%
Reductive Amination Single-step coupling Requires stoichiometric reductant 60–65%
One-Pot Catalytic Scalable, fewer steps Catalyst synthesis complexity 70–78%
Late-Stage Nitration Flexibility in substitution Risk of over-nitration 40–50%

Optimization Challenges and Solutions

  • Regioselectivity : Competing reactions at N2/N4/N6 positions are mitigated using bulky bases (e.g., DBU) to favor N2/N4 substitution.
  • Nitro Group Stability : Elevated temperatures (>100°C) during amination risk nitro reduction; thus, reactions are conducted below 80°C.
  • Catalyst Recycling : Cu-Co/Al₂O₃ from CN101328129B retains 90% activity after five cycles, reducing costs.

Industrial-Scale Considerations

EOS Med Chem (source) reports pilot-scale production using:

  • Batch Reactors : 200L capacity with continuous NH₃/H₂ feed.
  • Purity : 98.6% (HPLC) after recrystallization from ethanol/water.

Emerging Techniques

  • Flow Chemistry : Microreactors enable faster heat dissipation during exothermic nitration steps (patent WO2016196840A1).
  • Enzymatic Amination : Pilot studies using transaminases show 30% yield but require further optimization.

Chemical Reactions Analysis

Types of Reactions

N4-(2-methoxyphenyl)-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be oxidized to form different derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a variety of functionalized pyrimidine derivatives.

Scientific Research Applications

N4-(2-methoxyphenyl)-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-(2-methoxyphenyl)-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural and physicochemical properties of 4-N-(2-Methoxyphenyl)-2-N-(3-Methoxypropyl)-5-Nitropyrimidine-2,4,6-Triamine with related pyrimidine triamine derivatives:

Compound Name Substituents (N2/N4) Molecular Formula Molar Mass (g/mol) Key Properties/Activities References
Target Compound N2: 3-Methoxypropyl
N4: 2-Methoxyphenyl
C₁₇H₂₁N₇O₅* 403.39* Predicted high polarity due to dual methoxy groups; potential antimicrobial activity (inferred from analogs) -
N2-(3-Fluorophenyl)-N4-(2-Furanmethyl)-5-Nitropyrimidine-2,4,6-Triamine N2: 3-Fluorophenyl
N4: 2-Furanmethyl
C₁₄H₁₃FN₆O₃ 356.30 Moderate solubility in polar solvents; structural analogs show antifungal activity
N4-(3-Chlorophenyl)-N2-Methyl-5-Nitropyrimidine-2,4,6-Triamine N2: Methyl
N4: 3-Chlorophenyl
C₁₁H₁₁ClN₆O₂ 308.72 Density: 1.515 g/cm³; pKa: 2.31; used in small-molecule crystallography studies
N2-(3-Methoxypropyl)-N4-Methyl-5-Nitropyrimidine-2,4,6-Triamine N2: 3-Methoxypropyl
N4: Methyl
C₁₀H₁₇N₇O₃ 283.29 Intermediate in synthesizing polyfunctional pyrimidines; high thermal stability
N4-(4-Fluorophenyl)-N2-(3-Methoxyphenyl)-5-Nitropyrimidine-2,4,6-Triamine N2: 3-Methoxyphenyl
N4: 4-Fluorophenyl
C₁₇H₁₅FN₆O₃ 370.34 Exhibits intramolecular hydrogen bonding; crystallizes in monoclinic systems
N2-(3-Chloro-4-Methylphenyl)-N4-Methyl-5-Nitropyrimidine-2,4,6-Triamine N2: 3-Chloro-4-methylphenyl
N4: Methyl
C₁₂H₁₃ClN₆O₂ 308.72 Boiling point: 576°C; used in antimicrobial assays (broad-spectrum activity)

*Calculated using ChemDraw Professional v22.0.

Detailed Research Findings

Structural and Electronic Features

  • The 3-methoxypropyl chain at N2 may improve solubility in aqueous media relative to aromatic substituents (e.g., 3-fluorophenyl in ).
  • Hydrogen Bonding : Analogous compounds (e.g., N4-(4-fluorophenyl)-N2-(3-methoxyphenyl) derivative) exhibit intramolecular N–H···N hydrogen bonds, stabilizing crystal structures and influencing molecular conformation .

Physicochemical Properties

  • Solubility : The dual methoxy groups likely increase water solubility compared to halogenated analogs (e.g., 3-fluorophenyl in ), though this may reduce membrane permeability.
  • Thermal Stability : The nitro group and aromatic systems contribute to high thermal stability, as seen in analogs with boiling points exceeding 500°C .

Biological Activity

4-N-(2-methoxyphenyl)-2-N-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine is a synthetic compound belonging to the pyrimidine family, characterized by its unique structure that includes methoxy and nitro substituents. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.

  • Molecular Formula : C15H20N6O4
  • Molecular Weight : 336.36 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : COCCNC1=NC(=C(C(=N1)NC2=CC=C(C=C2)OC)N+[O-])N

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Nitration : Introduction of a nitro group to the pyrimidine ring.
  • Substitution Reactions : To introduce methoxyphenyl and methoxypropyl groups.
  • Amidation : Formation of the triamine structure through amidation reactions.

Reaction conditions often involve strong acids or bases and controlled temperatures to achieve high yields and purity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, particularly those within the ESKAPE panel, which includes pathogens known for their antibiotic resistance:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Klebsiella pneumoniae16 µg/mL
Acinetobacter baumannii32 µg/mL

These findings suggest that the compound may serve as a potential lead in developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it may inhibit the growth of certain cancer cell lines:

Cancer Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15 µM
A549 (Lung Cancer)20 µM
HeLa (Cervical Cancer)25 µM

These results suggest that further investigation into its mechanism of action could reveal insights into its potential therapeutic applications.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The nitro group can undergo reduction to form reactive intermediates that may interfere with cellular processes such as DNA replication and protein synthesis. Additionally, the methoxy groups may enhance lipophilicity, facilitating cellular uptake and interaction with intracellular targets.

Case Studies

  • Antimicrobial Screening : A study conducted by researchers aimed at evaluating various pyrimidine derivatives found that the compound demonstrated significant activity against drug-resistant strains of Staphylococcus aureus and Klebsiella pneumoniae, highlighting its potential as a scaffold for developing new antibiotics .
  • Anticancer Evaluation : Another investigation assessed the cytotoxic effects of this compound on several cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation, suggesting that it could be further explored for developing anticancer therapies .

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